Atuveciclib - 1414943-94-4

Atuveciclib

Catalog Number: EVT-505444
CAS Number: 1414943-94-4
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atuveciclib is an inhibitor of positive transcription elongation factor b (P-TEFb), which is composed of cyclin-dependent kinase 9 (CDK9) and cyclin-T (CycT), with potential antineoplastic activity. Upon administration, atuveciclib binds to and inhibits the activity of P-TEFb, thereby preventing the phosphorylation of its downstream target, the carboxyl terminal domain (CTD) of RNA polymerase II (RNA Pol II), and inhibiting the activation of transcriptional elongation by RNA Pol II. This prevents the transcription of tumor promoting genes, induces tumor cell apoptosis, and inhibits tumor cell proliferation. P-TEFb plays an important role in the regulation of gene transcription; over-activation in cancer cells leads to both the transcription of key tumor-promoting genes and cancer cell proliferation.
Source and Classification

Atuveciclib is classified as an antineoplastic agent, specifically targeting CDK9, which plays a crucial role in regulating transcriptional elongation by RNA polymerase II. It was identified through a collaborative effort in medicinal chemistry aimed at optimizing lead compounds for enhanced selectivity and efficacy against cancer cells. The compound's development involved extensive studies on its pharmacological properties and its ability to inhibit the phosphorylation of serine 2 on the carboxy-terminal domain of RNA polymerase II, leading to decreased MYC protein expression in hematological malignancies .

Synthesis Analysis

The synthesis of atuveciclib involves multiple steps, starting from lead compound BAY 958. The general synthetic route includes:

  1. Formation of Sulfoximine: The initial step involves the reaction of benzyl chloride with a sulfoxide to form a sulfoximine. This is achieved using a rhodium-catalyzed method.
  2. Coupling Reaction: The sulfoximine product undergoes a coupling reaction with 2,4-dichloro-1,3,5-triazine under basic conditions.
  3. Suzuki Coupling: The crude product from the previous step is subjected to a Suzuki coupling reaction to introduce additional functional groups.
  4. Chiral Separation: The final product is purified using chiral high-performance liquid chromatography to isolate the desired enantiomer .

This multi-step synthesis highlights the complexity involved in producing atuveciclib while ensuring high selectivity towards its target.

Molecular Structure Analysis

Atuveciclib has a molecular formula of C_{18}H_{18}F_{N}_{5}O_{2}S and a molecular weight of approximately 387.431 g/mol. The structure features:

  • A benzyl sulfoximine group, which is critical for its activity.
  • Defined stereochemistry with one stereocenter.
  • A charge-neutral configuration.

The structural representation can be summarized as follows:

  • SMILES Notation: COC1=CC(F)=CC=C1C2=NC=NC(NC3=CC=CC(C[S@](C)(=N)=O)=C3)=N2
  • InChIKey: ACWKGTGIJRCOOM-HHHXNRCGSA-N

This unique structure contributes to its selectivity and potency against CDK9 .

Chemical Reactions Analysis

Atuveciclib primarily functions through its interaction with CDK9, inhibiting its kinase activity. Key reactions include:

  • Inhibition of Phosphorylation: By binding to CDK9, atuveciclib prevents the phosphorylation of RNA polymerase II at serine 2, thus interfering with transcriptional elongation.
  • Downregulation of MYC: The inhibition leads to reduced levels of MYC protein, which is often overexpressed in various cancers .

These reactions are pivotal in its therapeutic application against malignancies characterized by aberrant transcriptional regulation.

Mechanism of Action

Atuveciclib operates by selectively inhibiting CDK9 within the PTEFb complex. This complex is essential for the phosphorylation of RNA polymerase II, facilitating transcription elongation. By blocking this process, atuveciclib effectively reduces the expression of oncogenes such as MYC, which are critical for tumor growth and survival .

Additionally, studies have shown that atuveciclib enhances the effects of other chemotherapeutics like cisplatin and exhibits inhibitory effects on cancer stem-like cells in breast cancer models .

Physical and Chemical Properties Analysis

Key physical and chemical properties of atuveciclib include:

  • Appearance: Typically exists as a solid compound.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Exhibits stability under physiological conditions but may require specific storage conditions to maintain efficacy.

These properties are crucial for its formulation and delivery in clinical settings .

Applications

Atuveciclib has shown promise in various scientific applications:

  • Cancer Treatment: Primarily investigated for treating hematological malignancies and solid tumors, particularly those expressing high levels of CDK9.
  • Combination Therapies: Its ability to enhance the effectiveness of existing treatments makes it a candidate for combination therapies in oncology.
  • Research Tool: Used in preclinical studies to explore mechanisms of transcription regulation and cancer biology.

Clinical trials have demonstrated its potential efficacy, although further studies are needed to fully establish its therapeutic profile .

Properties

CAS Number

1414943-94-4

Product Name

Atuveciclib

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1

InChI Key

ACWKGTGIJRCOOM-HHHXNRCGSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Synonyms

4-(4-fluoro-2-methoxyphenyl)-N-(3-((S-methylsulfonimidoyl)methyl)phenyl)-1,3,5-triazin-2-amine
atuveciclib
BAY 1143572

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.